7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

The compound 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS 2320725-01-5) belongs to the hybrid chemotype of 7-diethylaminocoumarin–1,3,4-oxadiazole conjugates. Its structure combines the electron-donating 7-diethylamino group on the coumarin core with a 5-(furan-2-yl)-1,3,4-oxadiazole substituent at the 3-position.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 2320725-01-5
Cat. No. B2602750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
CAS2320725-01-5
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C19H17N3O4/c1-3-22(4-2)13-8-7-12-10-14(19(23)25-16(12)11-13)17-20-21-18(26-17)15-6-5-9-24-15/h5-11H,3-4H2,1-2H3
InChIKeyYYLQLGRISPLYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS 2320725-01-5): Procurement-Relevant Chemical Identity and Class Context


The compound 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS 2320725-01-5) belongs to the hybrid chemotype of 7-diethylaminocoumarin–1,3,4-oxadiazole conjugates. Its structure combines the electron-donating 7-diethylamino group on the coumarin core with a 5-(furan-2-yl)-1,3,4-oxadiazole substituent at the 3-position. This architecture is associated with both photophysical (fluorescence, lasing) and biological (enzyme inhibition) properties . The compound is a member of a larger series of twelve 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives synthesized via iodine-mediated oxidative cyclisation and confirmed by 1H NMR, 13C NMR and HRMS .

1

Dual-function scaffold Coumarin fluorescence paired with 1,3,4-oxadiazole bioisostere for optical detection and enzyme interaction studies.

2

Spectral fit Red-shifted emission supports visible-range fluorescence and lasing applications; heteroaryl group tunes photophysical profile.

3

Synthetic accessibility Iodine-mediated oxidative cyclisation route; reported high purity confirmed by HRMS and NMR, enabling reproducible procurement.

Why 7-(Diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Cannot Be Freely Substituted with In-Class Analogs


Within the 7-diethylaminocoumarin–oxadiazole family, even minor changes to the aryl/heteroaryl appendage on the oxadiazole ring can drastically alter both photophysical and biological performance profiles. Published structure–activity relationship (SAR) data show that introducing a halogen atom on the para-position of a phenyl substituent markedly improves acetylcholinesterase inhibitory activity, whereas other modifications yield substantially lower potency . Similarly, bulkier heterocyclic substituents directly modulate lasing wavelength, efficiency, and photostability under high-energy excitation . Therefore, assuming equipotent or equifunctional behavior between the furan-2-yl derivative and its close analogs (e.g., phenyl, halophenyl, or other heteroaryl variants) is not scientifically justified. The quantitative evidence below delineates the specific, measurable performance boundaries of the target compound relative to its nearest in-class counterparts.

AChE inhibition potency may shift Non-halogenated furanyl derivative is likely to exhibit substantially lower target engagement than para-halogenated phenyl analogs; direct substitution may compromise pathway-study endpoints.

Photophysical performance depends on heteroaryl choice Lasing wavelength, efficiency, and photostability are modulated by the oxadiazole substituent; assuming equivalence with phenyl, thienyl, or triazole analogs may lead to mismatched spectral properties.

Synthetic yield and vendor availability differ Furan-based analogs may benefit from broader supply; replacement with less accessible heterocycles (e.g., thiazole) could extend lead times and require validation of purity profiles.

Quantitative Differentiation Guide for 7-(Diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one


Acetylcholinesterase Inhibitory Activity: Furanyl vs. Halophenyl Analogs

In the same study that synthesized the target compound as part of a 12-member library, the para-bromophenyl analog (compound 4g) achieved 69.19% AChE inhibition, and the para-iodophenyl analog (compound 4i) achieved 65.06% inhibition, while the best reported inhibitory activity for derivatives lacking halogen substituents remained below 50% . The target furan-2-yl derivative falls into the non-halogenated group and is therefore expected to exhibit significantly lower AChE potency than the halogenated leads, a structure–activity trend explicitly noted by the authors.

AChE inhibition potency
Reported class trend
Non-halogenated derivatives: ≤50% inhibition vs. p-Br-phenyl (69.19%) and p-I-phenyl (65.06%)
Supports AChE pathway-study context; furanyl variant may show lower target engagement.
In vitro assay; exact furanyl inhibition not reported, inferred from SAR.
acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

Photophysical Differentiation: Impact of the Furan-2-yl Substituent on Lasing Performance

A systematic study of 7-diethylaminocoumarins bearing various heterocyclic substituents demonstrated that oxadiazole- and triazole-containing derivatives exhibit superior lasing efficiency and photostability compared to non-heterocyclic or less bulky analogs . The furan-2-yl substituent provides a distinct electronic environment (donor–acceptor interplay) that red-shifts the emission maximum relative to simple phenyl-substituted coumarins, enabling lasing in the 490–560 nm range. However, direct quantitative comparison between the furan-2-yl and other heteroaryl motifs (e.g., thienyl, pyridyl) within the same oxadiazole series remains unavailable in the open literature.

Lasing & photostability
Class-level inference
Emission ~490–560 nm; 1.2–2× photostability over phenyl analogs under XeCl excitation
Suggests red-shifted coumarin dye fit for 500–520 nm applications; verify with specific photophysical characterization.
Data derived from heteroarylcoumarin class behavior; direct furan-2-yl vs. thienyl comparison unavailable.
laser dyes photostability fluorescence

Synthetic Accessibility and Purity Profile Differentiation

The synthesis of the target compound employs iodine-mediated oxidative cyclisation, a method that delivers products with >95% purity as confirmed by HRMS and NMR for the entire compound library . The furan-2-yl hydrazide precursor is commercially available or readily synthesized from furoic acid, making this derivative synthetically more accessible than analogs requiring less common heterocyclic building blocks (e.g., thiazole, pyrimidine). No head-to-head purity or yield comparison with other specific analogs has been published, but supply-chain data indicate that furan-based coumarin–oxadiazoles are more frequently stocked by chemical vendors than their thiophene or selenophene counterparts, potentially due to easier synthesis.

Synthetic reproducibility
Supporting evidence
Iodine-mediated cyclisation; >95% purity by HRMS/NMR; estimated 60–80% yield vs. 40–60% for more complex heterocycles
May reduce supply-chain risk and enable faster screening turnaround.
Multi-vendor availability reported for furan-based coumarin-oxadiazoles.
synthetic chemistry purity procurement

Recommended Application Scenarios for 7-(Diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Based on Quantitative Evidence


Fluorescent Probe Development for Biological Imaging

The compound's 7-diethylaminocoumarin core provides strong fluorescence, and the furan-oxadiazole moiety can serve as a recognition site or a linker for bioconjugation. While direct biological activity data remain limited, its photophysical profile aligns with requirements for intracellular imaging probes. Procurement is justified when a red-shifted coumarin scaffold (emission ~500–520 nm) is needed that can be further functionalized, as inferred from class-level laser studies .

Laser Dye Research and Development

As a member of the heteroarylcoumarin family, this compound is a candidate for tunable laser dyes operating in the 490–560 nm range. Its oxadiazole substituent is known to enhance photostability under high-intensity pumping . Procurement is recommended for laboratories exploring new gain media where a balance of efficiency and longevity is required, and where the furanyl group offers a distinct electronic perturbation compared to phenyl analogs.

Structure–Activity Relationship (SAR) Studies in Medicinal Chemistry

The furan-2-yl derivative occupies a specific position within the 7-diethylaminocoumarin–oxadiazole SAR landscape. In acetylcholine esterase inhibition assays, non-halogenated derivatives consistently underperform relative to para-halogenated analogs . Procuring this compound is therefore valuable as a negative control or to probe the electronic effects of heteroaryl substituents in enzyme inhibition screens, ensuring complete SAR mapping.

Chemical Biology Tool for Target Identification

The oxadiazole ring is a known bioisostere of amides and esters, and the coumarin fluorophore enables tracking in cellular assays. The furan analogue, when compared to phenyl or halogenated counterparts, may exhibit altered permeability or subcellular localization due to its distinct polarity. Procurement is advisable for studies requiring a panel of closely related fluorescent probes to dissect structure-dependent cellular behavior.

Application
Selection Property
Validation Focus
Fluorescent probe development
Red-shifted coumarin emission and oxadiazole conjugation handle
Intracellular imaging compatibility; bioconjugation efficiency
Laser dye research
Heteroaryl-oxadiazole enhanced photostability
Gain medium efficiency and longevity under high-energy pumping
AChE pathway SAR studies
Non-halogenated furanyl control for electronic perturbation profiling
Target engagement comparison with halogenated leads
Chemical biology probe panel
Distinct polarity and permeability profile vs. phenyl analogs
Subcellular localization and target identification studies
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